molecular formula C10H16S2 B12593968 Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol CAS No. 607741-81-1

Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol

Cat. No.: B12593968
CAS No.: 607741-81-1
M. Wt: 200.4 g/mol
InChI Key: OGGRILHSCYKYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis from 1,3-Dihaloadamantane

A common and direct method for the preparation of thiols is the reaction of an alkyl halide with a sulfur nucleophile. libretexts.orgchemistrysteps.com In the context of adamantane-1,3-dithiol, this would involve a 1,3-dihaloadamantane, such as 1,3-dibromoadamantane, as the starting material.

One approach utilizes sodium hydrosulfide (NaSH) as the sulfur source. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the hydrosulfide anion displaces the halide ions. jove.com To prevent the formation of the dialkyl sulfide byproduct, a large excess of sodium hydrosulfide is often employed. chemistrysteps.com

Alternatively, thiourea can be used as the sulfur nucleophile. libretexts.org This method involves the formation of an intermediate alkylisothiouronium salt, which is subsequently hydrolyzed with a base to yield the desired thiol. libretexts.orgchemistrysteps.com This two-step process can sometimes offer better control and avoid the direct formation of sulfides. libretexts.org

Table 1: Synthetic Routes to Tricyclo[3.3.1.13,7]decane-1,3-dithiol from 1,3-Dihaloadamantane

Starting MaterialReagent(s)SolventKey Steps
1,3-Dibromoadamantane1. Sodium Hydrosulfide (NaSH)Ethanol or DMFNucleophilic substitution
1,3-Dibromoadamantane1. Thiourea 2. NaOH or KOH (aq)EthanolFormation of isothiouronium salt followed by hydrolysis

Synthesis from 1,3-Adamantanediol

Another viable synthetic pathway starts from 1,3-adamantanediol. This approach requires the conversion of the hydroxyl groups into a better leaving group, such as a tosylate, which can then be displaced by a sulfur nucleophile. This two-step method is a well-established procedure for converting alcohols to thiols. thieme-connect.com

A direct one-pot conversion of alcohols to thiols has also been described using reagents like triphenylphosphine and N-bromosuccinimide (NBS) followed by a polymer-supported hydrosulfide, which could potentially be adapted for the synthesis of adamantane-1,3-dithiol from 1,3-adamantanediol. thieme-connect.com Another method involves the activation of alcohols with trifluoroacetic anhydride followed by reaction with a polymer-supported hydrosulfide, which proceeds rapidly under mild conditions. oup.com

Table 2: Synthetic Routes to Tricyclo[3.3.1.13,7]decane-1,3-dithiol from 1,3-Adamantanediol

Starting MaterialReagent(s)SolventKey Steps
1,3-Adamantanediol1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Thiourea, then NaOH (aq)Pyridine, Ethanol/WaterTosylation followed by nucleophilic substitution and hydrolysis
1,3-Adamantanediol1. Trifluoroacetic anhydride 2. Polymer-supported hydrosulfideAcetonitrileActivation of alcohol followed by nucleophilic substitution
1,3-Adamantanediol1. Ph3P, NBS 2. Polymer-supported hydrosulfideAcetoneIn situ conversion to alkyl bromide followed by nucleophilic substitution

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607741-81-1

Molecular Formula

C10H16S2

Molecular Weight

200.4 g/mol

IUPAC Name

adamantane-1,3-dithiol

InChI

InChI=1S/C10H16S2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2

InChI Key

OGGRILHSCYKYST-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)S)S

Origin of Product

United States

Isolation and Purification Techniques for Tricyclo 3.3.1.13,7 Decane 1,3 Dithiol

Crystallization

Crystallization is a primary method for purifying solid adamantane derivatives. The choice of solvent is crucial and depends on the solubility of the dithiol. Adamantane itself is readily soluble in nonpolar organic solvents. wikipedia.org Therefore, a solvent system involving a good solvent in which the compound is soluble at high temperatures and a poor solvent in which it is insoluble at low temperatures would be ideal for recrystallization. For some adamantane derivatives, co-crystallization with a "chaperone" molecule can facilitate the formation of high-quality crystals. researchgate.netd-nb.info

Chromatography

Column chromatography is a versatile technique for the purification of organic compounds. For thiols, care must be taken to avoid oxidation, which can occur on the surface of the stationary phase, particularly silica gel. chemicalforums.com To mitigate this, deoxygenated solvents can be used, and the column can be run under an inert atmosphere (e.g., nitrogen or argon). chemicalforums.comreddit.com Using acidic alumina as the stationary phase has been suggested to reduce the rate of thiol oxidation. reddit.com High-performance liquid chromatography (HPLC) can also be utilized, especially for analytical purposes to assess purity, and can be coupled with various detectors for sensitive analysis. creative-proteomics.com

Sublimation

Adamantane and many of its derivatives are known to sublime, even at room temperature. wikipedia.org This property can be exploited for purification. Vacuum sublimation is a particularly effective method for separating adamantane-based compounds from non-volatile impurities. This technique avoids the use of solvents and can yield very pure crystalline material. The sublimation thermodynamics of several adamantane derivatives have been studied, indicating that it is a viable purification method for this class of compounds. rsc.orgrsc.org

Table 3: Comparison of Purification Techniques for Tricyclo[3.3.1.13,7]decane-1,3-dithiol

TechniqueAdvantagesDisadvantages/Considerations
Crystallization - Can yield highly pure material. - Scalable.- Requires finding a suitable solvent system. - Potential for product loss in the mother liquor.
Column Chromatography - Good for separating mixtures with different polarities. - Applicable to a wide range of compounds.- Risk of thiol oxidation on the stationary phase. chemicalforums.com - May require an inert atmosphere and deoxygenated solvents. reddit.com
Sublimation - Solvent-free method. - Can produce very high purity crystals. - Effective for removing non-volatile impurities.- Only applicable to compounds that sublime without decomposition. - Requires specialized vacuum equipment.

Chemical Reactivity and Transformation Pathways of Tricyclo 3.3.1.13,7 Decane 1,3 Dithiol

Reactivity of Thiol Functional Groups

The presence of two thiol (-SH) groups at the bridgehead positions of the adamantane (B196018) core dictates a significant portion of the molecule's chemistry. These functional groups can undergo a variety of reactions, including oxidation, nucleophilic attack, and coordination with metal ions.

Oxidation Reactions and Disulfide Formation

A primary reaction pathway for thiols is their oxidation to form disulfides. In the case of Tricyclo[3.3.1.13,7]decane-1,3-dithiol, this can occur both intramolecularly to form a cyclic disulfide and intermolecularly to yield polymeric structures. The interconversion between the dithiol and disulfide forms is a redox reaction. wikipedia.org

The oxidation of thiols can be achieved using a variety of oxidizing agents. Mild oxidants such as iodine (I₂) or hydrogen peroxide (H₂O₂) are commonly employed. For instance, the reaction of thiols with iodine in the presence of a base leads to the formation of a disulfide bond. wikipedia.org The reaction proceeds through the formation of a sulfenyl iodide intermediate, which is then attacked by a thiolate anion.

The intramolecular cyclization of 1,3-dithiols can lead to the formation of a six-membered ring containing a disulfide bond. The feasibility of this intramolecular reaction is dependent on the conformational flexibility of the molecule, which in the case of the rigid adamantane cage, is constrained.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing Agent Conditions Reference
Iodine (I₂) Basic conditions wikipedia.org
Hydrogen Peroxide (H₂O₂) Neutral or basic pH youtube.com
Oxygen (O₂) Catalyzed by metal ions google.com

Nucleophilic Reactions and Thiolate Chemistry

The resulting thiolate is a potent nucleophile and can participate in a variety of substitution and addition reactions. For instance, it can react with alkyl halides in a typical Sₙ2 reaction to form thioethers. Given the presence of two thiol groups, this can lead to the formation of mono- or di-substituted products.

Metal Coordination Chemistry with Dithiol Ligands

Dithiol compounds are excellent ligands for a wide range of metal ions, forming stable coordination complexes. The sulfur atoms of the thiol groups act as soft Lewis bases, readily coordinating with soft Lewis acidic metal centers. Tricyclo[3.3.1.13,7]decane-1,3-dithiol can act as a bidentate ligand, chelating to a metal center to form a stable ring structure.

The coordination chemistry of dithiols is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. The rigid adamantane backbone of this particular dithiol can enforce specific geometries upon the resulting metal complexes, potentially influencing their catalytic activity or material properties. Transition metal complexes with dithiolene ligands have been extensively studied for their interesting electronic and structural properties.

Reactions Involving the Adamantane Cage System

The adamantane cage is a highly stable, strain-free hydrocarbon framework. However, under certain conditions, it can undergo skeletal rearrangements and radical reactions, particularly at its bridgehead and bridge carbon atoms.

Skeletal Rearrangements

The adamantane skeleton is known to undergo rearrangement reactions, often catalyzed by strong Lewis acids. These rearrangements typically proceed through carbocationic intermediates and can lead to the formation of isomeric structures. While the adamantane cage itself is the most stable C₁₀H₁₆ isomer, substituted adamantanes can rearrange to more stable isomers. For 1,3-disubstituted adamantanes, such as the dithiol, rearrangements could potentially lead to a shift of the substituents to other positions on the cage, although this would require harsh conditions and likely proceed with low selectivity. The protoadamantane-adamantane rearrangement is a key transformation in the synthesis of certain substituted adamantanes. nih.gov

Radical Reactions at Bridgehead and Bridge Carbons

The adamantane cage can undergo free-radical reactions, such as halogenation, under UV light or in the presence of a radical initiator. The reactivity of the C-H bonds in adamantane follows the order of tertiary (bridgehead) > secondary (bridge). This selectivity is attributed to the greater stability of the tertiary radical intermediate.

For Tricyclo[3.3.1.13,7]decane-1,3-dithiol, the bridgehead positions are already functionalized with thiol groups. However, the remaining bridgehead and bridge C-H bonds are susceptible to radical abstraction. For example, radical bromination of adamantane can be selective for the bridgehead positions. This suggests that further functionalization of the adamantane core of the dithiol is possible through radical pathways. The steric bulk of the adamantyl group can influence the accessibility of certain C-H bonds to radical attack.

Table 2: Relative Reactivity of C-H Bonds in Adamantane towards Radical Abstraction

Position Relative Reactivity Reference
Bridgehead (Tertiary) Higher nih.gov

Mechanistic Investigations of Key Reactions

The chemical reactivity of tricyclo[3.3.1.13,7]decane-1,3-dithiol is dominated by the two thiol (-SH) groups attached to the bridgehead positions of the adamantane framework. cymitquimica.com These functional groups are the primary sites for a variety of chemical transformations.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving tricyclo[3.3.1.13,7]decane-1,3-dithiol are not extensively documented in publicly available literature. However, insights can be drawn from the well-established chemistry of thiols and the structural properties of the adamantane cage.

The kinetics of reactions involving the thiol groups, such as oxidation to disulfides or nucleophilic additions, are influenced by several factors. The steric hindrance imposed by the bulky adamantane scaffold can modulate the accessibility of the thiol groups to reactants, thereby affecting reaction rates.

Thermodynamic considerations for reactions of tricyclo[3.3.1.13,7]decane-1,3-dithiol are largely governed by the stability of the adamantane core and the energetics of the bonds being formed and broken at the thiol functionalities. The inherent stability of the tricyclic system suggests that reactions will primarily involve transformations of the sulfur-containing groups without disruption of the carbon framework. cymitquimica.com

To illustrate the type of thermodynamic data relevant to adamantane derivatives, the following table provides calculated thermodynamic properties for a related compound, tricyclo[3.3.1.1(3.7)]decane. While not specific to the dithiol, these values offer a baseline for the thermodynamic properties of the parent hydrocarbon structure.

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)119.23kJ/molJoback Calculated Property chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas)-163.59kJ/molJoback Calculated Property chemeo.com
Enthalpy of fusion at standard conditions (ΔfusH°)15.29kJ/molJoback Calculated Property chemeo.com
Enthalpy of vaporization at standard conditions (ΔvapH°)40.11kJ/molJoback Calculated Property chemeo.com
Normal Boiling Point Temperature (Tboil)472.70KJoback Calculated Property chemeo.com
Critical Temperature (Tc)682.83KJoback Calculated Property chemeo.com
Critical Pressure (Pc)2571.50kPaJoback Calculated Property chemeo.com
This interactive table provides calculated thermodynamic data for Tricyclo[3.3.1.1(3.7)]decane, offering a reference for the parent adamantane structure.

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating the stepwise mechanism of a chemical transformation. For reactions involving tricyclo[3.3.1.13,7]decane-1,3-dithiol, several types of intermediates can be postulated based on established thiol chemistry.

One of the most common reactions of thiols is oxidation, which typically proceeds through a thiyl radical intermediate (RS•). In the case of tricyclo[3.3.1.13,7]decane-1,3-dithiol, the formation of a dithiyl diradical intermediate is conceivable, which could then lead to intramolecular disulfide bond formation, yielding a cage-like structure with a disulfide bridge.

In nucleophilic reactions, the thiolate anion (RS⁻), formed by the deprotonation of the thiol group, acts as a potent nucleophile. The formation of this intermediate is a critical step in many synthetic transformations. The rigid adamantane framework would hold the two thiolate groups in a fixed spatial relationship, potentially enabling unique chelation or bidentate nucleophilic behavior.

Furthermore, reactions involving electrophilic attack on the sulfur atoms could proceed through sulfonium (B1226848) ion intermediates. The stability and subsequent reaction pathways of such intermediates would be influenced by the electronic and steric environment imposed by the adamantane cage.

While specific experimental studies identifying these intermediates for tricyclo[3.3.1.13,7]decane-1,3-dithiol are scarce, the principles of physical organic chemistry provide a solid framework for predicting their involvement in its chemical transformations. Advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) for radical intermediates and nuclear magnetic resonance (NMR) spectroscopy under specific conditions, would be instrumental in their direct observation and characterization.

Derivatization and Structural Modification of Tricyclo 3.3.1.13,7 Decane 1,3 Dithiol

Synthesis of Thioether Derivatives

The thiol groups of adamantane-1,3-dithiol are amenable to S-alkylation reactions, providing a straightforward route to various thioether derivatives. This transformation typically proceeds via the deprotonation of the thiol to form a more nucleophilic thiolate, which then reacts with an electrophile such as an alkyl halide.

The conversion of adamantane-1,3-dithiol to its corresponding thioethers can be controlled to yield either mono- or di-substituted products. The reaction generally follows the principles of the Williamson ether synthesis, adapted for sulfur nucleophiles.

Mono-alkylation: By treating adamantane-1,3-dithiol with one molar equivalent of a strong base (e.g., sodium hydride or an alkoxide) followed by one equivalent of an alkylating agent (e.g., an alkyl halide), selective formation of the mono-thioether can be favored. This results in a molecule with one remaining free thiol group, which can be used for subsequent, different functionalization.

Bis-alkylation: The synthesis of symmetrical bis-thioethers is achieved by using at least two equivalents of base and two equivalents of the alkylating agent. This ensures the deprotonation and subsequent reaction of both thiol groups. The reaction of 1,3-dihaloadamantanes with various nucleophiles is a well-established field, and the inverse reaction, using the dithiol as the nucleophile, follows predictable chemical principles. bohrium.comresearchgate.net The high thermal stability of the adamantane (B196018) core ensures that these reactions can be performed under a variety of conditions without degradation of the scaffold. nih.gov

The synthesis of polyfunctionalized adducts involves the introduction of additional reactive groups onto the adamantane scaffold via thioether linkages. This is achieved by using alkylating agents that contain other functionalities.

For example, reacting adamantane-1,3-dithiol with two equivalents of an unsaturated alkyl halide, such as allyl bromide, would yield 1,3-bis(allylthio)adamantane. The resulting molecule possesses two terminal double bonds which are available for a host of further chemical transformations, including polymerization, click chemistry, or oxidation. Similarly, using an alkylating agent with a terminal ester, protected amine, or carboxylic acid group allows for the introduction of these functionalities. The ability to create polyfunctional adamantane derivatives is well-documented for other starting materials, highlighting the potential of the dithiol as a versatile platform for creating complex, multi-functional molecules. mdpi.com

Formation of Sulfur-Containing Heterocycles

The distinct 1,3-disposition of the thiol groups on the rigid adamantane framework makes adamantane-1,3-dithiol an ideal precursor for the synthesis of novel sulfur-containing heterocycles and larger multicyclic systems. These reactions involve forming new rings by bridging the two sulfur atoms with a suitable linker.

Cyclocondensation reactions of adamantane-1,3-dithiol with various di-electrophiles can generate new heterocyclic rings fused to the adamantane cage. rsc.org The rigid nature of the adamantane scaffold pre-organizes the thiol groups, facilitating intramolecular or cyclization reactions.

The defined geometry and rigidity of the adamantane-1,3-dithiol unit make it an excellent building block for supramolecular chemistry and the construction of larger, well-defined multicyclic architectures like macrocycles and cages. nih.govnih.govnsf.gov The synthesis of such systems often involves the reaction of a dithiol with a complementary di-electrophile under conditions that favor macrocyclization. nih.gov

For instance, a [2+2] macrocyclization reaction between two molecules of adamantane-1,3-dithiol and two molecules of a linear dihaloalkane linker would produce a large ring structure containing two adamantane units. This approach is analogous to the formation of adamantane-based macrocycles from 1,3-adamantanediol. nih.govnih.gov The resulting multicyclic systems can act as host molecules in supramolecular assemblies or as nodes in the design of coordination polymers and metal-organic frameworks, where the sulfur atoms act as ligands for metal centers. rsc.orgresearchgate.netwikipedia.org

Conjugation with Organic and Polymeric Moieties

The thiol groups of adamantane-1,3-dithiol serve as versatile handles for covalently attaching the rigid adamantane cage to a wide variety of organic molecules, polymer backbones, and surfaces.

A key application is in polymer chemistry. Polymers incorporating the adamantane unit in their backbone can be synthesized via acyclic diene metathesis (ADMET) polycondensation. nih.gov This process would involve first converting adamantane-1,3-dithiol into a bis-alkenyl derivative (as described in 4.1.2), which then undergoes polymerization. The resulting poly(1,3-adamantylene alkylene)s are known for their exceptional thermal stability. nih.gov Alternatively, adamantane can be attached as a pendant group to a polymer. For example, the thiol-ene "click" reaction allows for the efficient and specific attachment of adamantane-1,3-dithiol to polymers bearing alkenyl side chains. mdpi.comresearchgate.net This method has been used to functionalize peptides with adamantane moieties. researchgate.net Adamantane-functionalized polymers have been explored for applications that leverage molecular recognition, such as creating materials with a tunable lower critical solution temperature (LCST). mdpi.com

Another significant area of conjugation is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The strong affinity of sulfur for gold drives the spontaneous assembly of thiol-containing molecules from solution onto a gold surface. nih.gov Adamantane-1-thiol is known to form highly ordered, crystalline-like monolayers. Tripod-shaped adamantane trithiols have also been synthesized to ensure tight anchoring to a gold surface. nih.gov By extension, adamantane-1,3-dithiol can be used to form robust monolayers, potentially creating bridges and links on a surface or between nanoparticles, leveraging its ability to bind through one or both thiol groups.

Research Findings on Tricyclo[3.3.1.13,7]decane-1,3-dithiol Derivatization and Application Remain Limited

Following a comprehensive search of scientific literature, detailed research findings specifically on the derivatization and structural modification of Tricyclo[3.3.1.13,7]decane-1,3-dithiol for use in linker chemistry and substrate grafting are not available. The existing body of research focuses on related adamantane compounds, such as monothiols, trithiols, diols, and dicarboxylic acids, to explore the principles of macromolecular assembly and surface functionalization.

While the rigid, well-defined geometry of the adamantane cage makes it an attractive scaffold for creating bifunctional linkers, and the thiol groups are known to form strong bonds with noble metal surfaces, specific studies detailing the application of the 1,3-dithiol derivative in these areas have not been identified. Research in this area has utilized other functional groups on the adamantane core to achieve similar goals.

For instance, bifunctional adamantane derivatives with carboxylate and azole groups have been successfully synthesized and used to create coordination polymers, demonstrating the utility of the adamantane scaffold in organizing molecules into larger, ordered structures. Similarly, adamantane-based diacrylates have been developed as cross-linkers in polymer science. The study of adamantane monothiols has provided significant insight into the formation of self-assembled monolayers (SAMs) on gold substrates, a key technique in surface grafting.

Although these related studies establish a strong theoretical basis for the potential applications of Tricyclo[3.3.1.13,7]decane-1,3-dithiol, the absence of direct experimental data and detailed findings in published literature prevents the creation of a scientifically accurate article on its specific use in linker chemistry and substrate grafting as per the requested outline. Further research is required to explore and document the derivatization pathways and application-specific performance of this particular compound.

Theoretical and Computational Investigations of Tricyclo 3.3.1.13,7 Decane 1,3 Dithiol

Electronic Structure Calculations

DFT calculations have been extensively used to investigate the electronic properties of adamantane-1,3-dithiol. These studies consistently show that the molecule possesses a wide Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, indicating its high chemical stability. rsc.org

Calculations performed using the B3LYP functional and the 6-311++G(d,p) basis set have determined the HOMO-LUMO gap to be approximately 5.6 eV. rsc.org Other studies using similar levels of theory, such as B3LYP with a 6-311+G(d,p) basis set, have reported a comparable gap of 5.8 eV. The ionization potential (IP) and electron affinity (EA) have been calculated to be around 7.2 eV and 0.4 eV, respectively, suggesting that adamantane-1,3-dithiol is a better electron donor than an acceptor. rsc.org

The nature of the frontier molecular orbitals is a key aspect revealed by these calculations. The HOMO is predominantly localized on the sulfur atoms of the two thiol groups, specifically their non-bonding orbitals. rsc.org In contrast, the LUMO is generally found to be distributed over the entire adamantane (B196018) cage structure. rsc.org This spatial distribution of the frontier orbitals is crucial for understanding the molecule's reactivity and its potential role in electronic transport, where the sulfur atoms can act as anchor points to electrodes. rsc.org

Property Calculated Value Level of Theory
HOMO-LUMO Gap5.6 eVB3LYP/6-311++G(d,p) rsc.org
HOMO-LUMO Gap5.8 eVB3LYP/6-311+G(d,p)
Ionization Potential7.2 eVB3LYP/6-311++G(d,p) rsc.org
Electron Affinity0.4 eVB3LYP/6-311++G(d,p) rsc.org
C-S Bond Length1.83 ÅB3LYP/6-311++G(d,p) rsc.org
S-H Bond Length1.35 ÅB3LYP/6-311++G(d,p) rsc.org
C-S-H Bond Angle97.5°B3LYP/6-311++G(d,p) rsc.org

This table presents a selection of calculated electronic and structural properties for adamantane-1,3-dithiol from different theoretical studies.

The electron density distribution in adamantane-1,3-dithiol confirms the localization of electron density on the sulfur atoms, which are the most reactive sites of the molecule. The rigid adamantane cage is electronically stable, and the introduction of the thiol groups significantly influences the molecule's electronic landscape.

The application of an external electric field has been shown to impact the electronic properties of adamantane-1,3-dithiol. As the strength of the electric field increases, the HOMO-LUMO gap tends to decrease. rsc.org This phenomenon is attributed to the polarization of the molecule by the electric field, which in turn alters the energy levels of the frontier orbitals. rsc.org Consequently, the dipole moment of the molecule also shows a corresponding increase with the electric field strength. rsc.org This tunability of the electronic properties by an external field underscores the potential of this molecule in the design of molecular electronic devices. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The geometry of adamantane-1,3-dithiol has been optimized using DFT methods, such as B3LYP with basis sets like TZVP and 6-311++G(d,p), to determine its most stable conformation. rsc.org The molecule exhibits a C2v point group symmetry in its optimized geometry. rsc.org The adamantane framework is inherently rigid, and the two thiol groups are situated at the bridgehead carbon atoms. rsc.org

Calculated structural parameters are in good agreement across different studies. The C-S bond length is consistently reported to be around 1.82-1.83 Å, and the S-H bond length is approximately 1.35 Å. rsc.org The C-S-H bond angle is calculated to be in the range of 97.5° to 98.5°. rsc.org Vibrational frequency calculations have been performed to confirm that these optimized geometries correspond to true minima on the potential energy surface. rsc.org

While the adamantane cage itself is conformationally rigid, the orientation of the two thiol groups can be a subject of dynamic behavior. However, detailed molecular dynamics simulations focusing specifically on the dynamic behavior of the dithiol moiety in adamantane-1,3-dithiol are not extensively covered in the provided search results. The primary focus of existing computational studies has been on the electronic structure and its response to external stimuli.

Spectroscopic Property Predictions

Theoretical calculations have been employed to predict the vibrational and optical spectra of adamantane-1,3-dithiol. The vibrational spectrum, calculated at the B3LYP/6-311++G(d,p) level of theory, reveals characteristic peaks for the different vibrational modes of the molecule. rsc.org

A prominent and intense peak is predicted at approximately 2580 cm-1, which is assigned to the S-H stretching mode. rsc.org The C-S stretching mode is predicted to appear at around 680 cm-1. rsc.org Other peaks in the spectrum correspond to the various vibrational modes of the adamantane cage. rsc.org

Time-dependent DFT (TD-DFT) has been used to study the optical properties and excited states of thiolated adamantanes. These studies indicate that the incorporation of thiol groups can lower the optical gap of adamantane. For adamantane-1,3-dithiol, the electronic absorption and emission spectra are influenced by the electronic transitions between the ground and excited states. The nature of these transitions, particularly the involvement of the HOMO and LUMO, dictates the characteristics of the predicted spectra.

Vibrational Mode Predicted Wavenumber (cm-1) Level of Theory
S-H Stretch2580B3LYP/6-311++G(d,p) rsc.org
C-S Stretch680B3LYP/6-311++G(d,p) rsc.org

This table summarizes the predicted wavenumbers for key vibrational modes of adamantane-1,3-dithiol.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT) calculations, is a cornerstone in the structural elucidation of molecules. These methods can predict the infrared (IR) and Raman spectra of a molecule, which arise from its vibrational modes.

For Tricyclo[3.3.1.13,7]decane-1,3-dithiol, a computational analysis would begin with the optimization of its molecular geometry. Following this, frequency calculations are performed to determine the vibrational modes. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

The IR and Raman intensities are also calculated, allowing for the generation of a theoretical spectrum. These predicted spectra can be used to interpret experimental data, helping to assign specific peaks to particular vibrational modes. For instance, the characteristic S-H stretching frequency in thiols typically appears in the range of 2550-2600 cm⁻¹, and the C-S stretching frequency is observed in the 600-800 cm⁻¹ region. Computational methods can precisely predict these values for the adamantane-1,3-dithiol structure.

Table 1: Illustrative Predicted Vibrational Frequencies for Tricyclo[3.3.1.13,7]decane-1,3-dithiol

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
S-H Symmetric Stretch2575MediumHigh
S-H Asymmetric Stretch2570LowMedium
C-H Stretch2850-2950HighHigh
C-S Symmetric Stretch720MediumMedium
C-S Asymmetric Stretch680HighLow
Adamantane Cage Bending< 600VariableVariable

Note: The values in this table are illustrative and based on typical ranges for thiols and adamantane derivatives. Actual values would be obtained from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose.

The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex NMR spectra and can help in confirming the structure of a synthesized compound. For Tricyclo[3.3.1.13,7]decane-1,3-dithiol, with its rigid cage structure, ¹³C NMR would show distinct signals for the bridgehead carbons (C1 and C3), the methylene (B1212753) bridge carbons, and the other bridgehead carbons. Similarly, the ¹H NMR spectrum would be characterized by signals for the S-H protons and the various protons on the adamantane cage.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Tricyclo[3.3.1.13,7]decane-1,3-dithiol

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3 (bridgehead with SH)-~50
C2, C8, C9 (methylene adjacent to C-SH)~2.5~40
C4, C6, C10 (methylene)~1.8~30
C5, C7 (bridgehead)~2.1~35
S-H~1.6-

Note: These are estimated chemical shifts based on known data for adamantane and thiols. Precise values require specific GIAO calculations.

Computational Mechanistic Studies of Reactions

Computational chemistry provides invaluable tools to explore the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Analysis

For any reaction involving Tricyclo[3.3.1.13,7]decane-1,3-dithiol, such as its synthesis or subsequent functionalization, computational methods can be used to identify the transition state (TS) structures. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile.

By locating the TS, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. For example, in the formation of a disulfide bridge from two molecules of adamantane-1,3-dithiol, the transition state for the oxidation reaction could be modeled. The geometry and energy of this transition state would reveal important details about the reaction mechanism.

Table 3: Illustrative Transition State Analysis for a Hypothetical Reaction

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Hypothetical Dimerization0.015.2-5.815.2

Note: This table presents hypothetical data to illustrate the output of a transition state analysis.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway that connects the reactants, transition state, and products. This mapping allows chemists to visualize the geometric changes that occur throughout the course of a reaction.

Starting from the transition state structure, an IRC calculation follows the path of steepest descent on the potential energy surface towards both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products. The resulting energy profile along the reaction coordinate provides a comprehensive picture of the reaction mechanism, including the presence of any intermediates. For a reaction involving Tricyclo[3.3.1.13,7]decane-1,3-dithiol, this would allow for a step-by-step understanding of bond-breaking and bond-forming events.

Applications in Advanced Materials Science

Supramolecular Chemistry and Molecular Recognition Architectures

The adamantane (B196018) moiety is a well-established component in supramolecular chemistry due to its lipophilic nature and defined shape. digitellinc.com The introduction of dithiol functionalities at the 1 and 3 positions provides specific interaction points for creating ordered, self-assembled systems with applications in molecular recognition and confinement. digitellinc.com

The design of self-assembled systems utilizing Tricyclo[3.3.1.13,7]decane-1,3-dithiol is governed by several key principles. The rigid adamantane core acts as a stiff, predictable scaffold, while the two thiol groups provide strong, directional anchoring points, particularly to noble metal surfaces like gold. nih.gov The distance and orientation of the two thiol groups are fixed by the adamantane cage, allowing for the formation of well-defined molecular assemblies.

Adamantane and its derivatives are classic guest molecules in host-guest chemistry, frequently forming stable inclusion complexes with cyclodextrins (CDs). mdpi.com The size and shape of the adamantane cage are complementary to the hydrophobic cavity of β-cyclodextrin, leading to high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com

While direct studies on the host-guest chemistry of Tricyclo[3.3.1.13,7]decane-1,3-dithiol are not widely reported, research on the analogous 1,3-adamantanedicarboxylic acid (adm-1,3-diCOOH) provides significant insights. mdpi.comnih.gov Isothermal titration calorimetry (ITC) has been used to determine the thermodynamics of complexation between adm-1,3-diCOOH and β-cyclodextrin, revealing a 1:2 host-guest complex. mdpi.com The binding is characterized by a favorable enthalpy change and a binding constant (K) of 6.3 x 10⁴ M⁻¹. mdpi.com This indicates a strong interaction, driven by the inclusion of the adamantane core within the cyclodextrin (B1172386) cavity. It is expected that Tricyclo[3.3.1.13,7]decane-1,3-dithiol would exhibit similar behavior, forming stable complexes with cyclodextrins and other macrocyclic hosts, which is a foundational aspect of creating more complex, functional supramolecular systems.

The thiol groups of Tricyclo[3.3.1.13,7]decane-1,3-dithiol enable its directed self-assembly on metal surfaces, most notably gold. aps.org The strong, semi-covalent bond between sulfur and gold drives the formation of self-assembled monolayers (SAMs). sigmaaldrich.com The rigid adamantane scaffold ensures a predictable orientation of the molecules on the surface.

Research on 1-adamantanethiol (B1212722) has shown that it forms highly packed hexagonal layers on a Au(111) surface. researchgate.net These monolayers can be readily displaced by other thiols, a property that is useful in nanolithography. researchgate.net The use of a dithiol, such as Tricyclo[3.3.1.13,7]decane-1,3-dithiol, offers the potential for creating cross-linked or networked structures on a surface. The two thiol groups can either bind to the same surface, creating a looped conformation, or bridge between different nanoparticles or surfaces, leading to the formation of more complex architectures. The photothermally-triggered self-assembly of gold nanorods functionalized with polymers is one example of how such interactions can be controlled to form one-dimensional structures. rsc.org The defined geometry of the 1,3-dithiol would allow for precise control over the spacing and connectivity in such assemblies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The predictable geometry and functional end-groups of adamantane derivatives make them excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are of interest for applications in gas storage, separation, and catalysis. nih.govnih.gov

Tricyclo[3.3.1.13,7]decane-1,3-dithiol can serve as a ditopic organic linker in the synthesis of MOFs and coordination polymers. The adamantane cage provides a rigid and geometrically defined core, while the thiol groups can coordinate to metal centers. The use of functionalized organic linkers is a key strategy for tuning the properties of MOFs. researchgate.netcolab.wsrsc.org Thiol and thioether-based MOFs are a specific category of these materials where the sulfur-containing groups are part of the organic linker. rsc.org

While the direct use of Tricyclo[3.3.1.13,7]decane-1,3-dithiol as a linker is not extensively documented, studies on analogous adamantane dicarboxylates have demonstrated the feasibility of using such rigid linkers to form coordination polymers with diverse structures. rsc.org For example, 1,3-adamantanedicarboxylic acid has been used to synthesize a series of coordination polymers with Zn(II), Co(II), and Cd(II) ions, resulting in structures ranging from one-dimensional tubes to two-dimensional undulating layers. rsc.org The rigid nature of the adamantane linker, in combination with other ligands, plays a crucial role in determining the final topology of the framework. rsc.org It is anticipated that the dithiol analogue would offer similar potential for creating novel MOF architectures, with the softer sulfur donor atoms potentially leading to different coordination preferences and catalytic properties.

The synthesis of thiol-based MOFs can be challenging due to the potential for oxidation of the thiol groups. researchgate.net However, several synthetic strategies have been developed to incorporate thiol functionalities into MOFs, either through direct synthesis with a thiol-containing linker or through post-synthetic modification. rsc.org Direct synthesis methods, often carried out under solvothermal or hydrothermal conditions, involve the reaction of the organic linker with a metal salt. nih.gov

Tunable Porosity and Framework Stability in Dithiol-Derived MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The incorporation of adamantane-based linkers is a known strategy to create robust and highly porous frameworks. mdpi.comresearchgate.net The tetrahedral geometry of the adamantane unit can lead to highly ordered, three-dimensional structures with significant surface areas. researchgate.net

While specific studies on MOFs derived directly from Tricyclo[3.3.1.13,7]decane-1,3-dithiol are limited, research on analogous adamantane-based microporous organic frameworks (MF-Ads) demonstrates their potential. These frameworks exhibit excellent thermal and chemical stability due to the robust nature of the adamantane cage. mdpi.comdaneshyari.com For instance, MF-Ads fabricated through Sonogashira-Hagihara coupling have shown good porosity and selective gas adsorption capabilities. daneshyari.comaston.ac.uk

The introduction of thiol groups, as in adamantane-1,3-dithiol, offers a "soft" donor site for coordination with metal centers, which can influence the framework's topology and porosity. Thiol and thioether-based MOFs are a specific category where these sulfur-containing groups are part of the organic linkers. rsc.org The synthesis of such MOFs can be achieved directly, using the thiol-containing ligand, or indirectly through post-synthetic modification. rsc.org The stability and porosity of these dithiol-derived MOFs would be influenced by the choice of metal and the coordination chemistry of the thiol groups.

Table 1: Porosity Data for Adamantane-Based Microporous Organic Polymers

Framework BET Surface Area (m²/g) Pore Size (nm) CO₂ Uptake (wt% at 273 K/1 bar) CH₄ Uptake (wt% at 273 K/1 bar)
HBPBA-D 395 0.9-1.1 8.9 1.43
TBBPA-D 488 0.42 9.0 1.63

Data sourced from studies on analogous adamantane-based frameworks, indicating the potential porosity achievable with such building blocks. mdpi.com

Catalytic Applications of Dithiol-MOFs

The functional groups within a MOF's structure can act as catalytic sites. Thiol-functionalized MOFs have shown promise in various catalytic applications. benthamscience.com The sulfur atoms can act as active sites or can be used to anchor catalytic metal nanoparticles. researchgate.net

For instance, thiol-containing zirconium MOFs functionalized with silver nanoparticles have demonstrated synergistic effects in CO₂ cycloaddition reactions. researchgate.net The thiol groups can play a crucial role in binding and activating substrates. MOFs, in general, are explored as catalysts for a range of organic reactions, including polymerization and oxidation. benthamscience.comstandard.ac.ir

In a hypothetical dithiol-MOF derived from adamantane-1,3-dithiol, the adamantane cage would provide a stable and rigid support, while the thiol groups could offer catalytic activity. The well-defined pores of the MOF could also impart size and shape selectivity to the catalytic process. The catalytic performance of such a material would depend on the accessibility of the thiol sites within the porous framework and their interaction with the metal nodes. Research on other MOFs like MOF-808 has shown high catalytic activity in reduction reactions, which can be preserved over multiple cycles. mdpi.com

Polymer Science and High-Performance Materials

The incorporation of the rigid adamantane structure into polymers is a well-established method for enhancing their properties. wikipedia.org

Synthesis of Thiol-Containing Polymers and Networks

The synthesis of polymers containing thiol groups is an active area of research. These polymers can be prepared through the polymerization of thiol-containing monomers or by the post-polymerization modification of existing polymers. Adamantane functionalized polymers have been synthesized, for instance, by reacting a poly(2-oxazoline) copolymer with 1-adamantane methyl amine. nih.gov A similar approach could be envisioned for incorporating adamantane-1,3-dithiol.

The thiol groups on the polymer chains can undergo a variety of chemical transformations, allowing for crosslinking to form polymer networks. These networks can exhibit interesting properties such as self-healing and stimuli-responsiveness.

Enhancing Polymer Properties through Adamantane Dithiol Integration

The introduction of the bulky and rigid adamantane cage into a polymer backbone generally leads to a significant increase in the glass transition temperature (Tg), enhanced thermal stability, and improved mechanical properties. nih.gov The adamantane moiety restricts segmental motion, leading to a more rigid material.

Table 2: Impact of Adamantane Incorporation on Polymer Properties

Polymer System Property Enhancement Reference
Poly(amidoamine) (PAMAM) dendrimers Modified with adamantyl groups for drug delivery applications. nih.gov
Poly(2-oxazoline)s Adamantane functionalization allows for tunable lower critical solution temperature (LCST) behavior. nih.gov

Functional Materials for Optoelectronics and Nanoscience

Adamantane derivatives have found applications in the development of functional materials for optoelectronics and nanoscience due to their unique structural and electronic properties. nih.gov While the direct optoelectronic applications of Tricyclo[3.3.1.13,7]decane-1,3-dithiol are not yet reported, the properties of related compounds are instructive.

For example, a fullerene derivative linked with an adamantane cage has been shown to exhibit high electron mobility and superior thermal stability when used as an acceptor material in organic photovoltaic devices. nih.gov The adamantane group can influence the molecular packing and morphology of the active layer in such devices. nih.gov

Furthermore, studies on methylated adamantanes have shown that their electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be tuned by functionalization. acs.org Interestingly, while functionalization with groups like thiols can sometimes quench fluorescence in diamondoids, certain methylated adamantanes have been observed to fluoresce. acs.org This suggests that the interplay between the adamantane cage and the thiol groups in Tricyclo[3.3.1.13,7]decane-1,3-dithiol could lead to interesting photophysical properties, although this remains an area for future investigation. The rigid framework of adamantane is also used as a scaffold to connect chromophores in the development of optical materials. nih.gov

Diamondoid-Derived Materials with Tailored Electronic Properties

Diamondoids are cage-like hydrocarbons that are fundamental repeating units of the diamond lattice structure; adamantane (C10H16) is the smallest and most basic member of this class. arxiv.orgwikipedia.org These molecules are of significant interest as they are essentially nanometer-sized diamonds terminated with C-H bonds. wikipedia.org A key area of research involves the C–H bond functionalization of diamondoids to tune their physical and electronic properties for specific applications. uni-giessen.de

The introduction of functional groups onto the adamantane cage directly alters its electronic structure. Research on methylated adamantanes, for instance, has demonstrated that the addition of methyl groups systematically modifies the molecule's electronic properties, such as lowering its ionization potential. acs.org This tuning occurs because the functional groups interact with the molecule's frontier orbitals (HOMO and LUMO). acs.org The rigid adamantane skeleton acts as a strain-free scaffold, ensuring that the functional groups are held in precise, fixed orientations. arxiv.orguni-giessen.de

In the case of Tricyclo[3.3.1.13,7]decane-1,3-dithiol, the two thiol (-SH) groups at the bridgehead positions significantly influence its electronic character. The lone pairs of electrons on the sulfur atoms contribute to the highest occupied molecular orbital (HOMO), making the molecule more electron-rich than the parent adamantane. This functionalization is a critical strategy for creating diamondoid-based materials with electronic properties tailored for molecular electronics and other advanced applications.

Table 1: Electronic Properties of Methylated Adamantanes, Demonstrating the Effect of Functionalization. acs.org
CompoundNumber of Methyl GroupsIonization Potential (eV)Notable Electronic Feature
Adamantane0~9.25Shows pronounced fine-structure in valence photoelectron spectra.
1-Methyladamantane1~9.20Ionization potential difference is roughly ΔEI = 50 meV per added methyl group.
1,3-Dimethyladamantane2~9.15Spectral shapes become smoother compared to pristine adamantane.
1,3,5-Trimethyladamantane3~9.10Addition of methyl groups protrudes through and reduces the volume of the 3s Rydberg orbitals.

Integration into Nanodevices and Sensors

The precise structure of Tricyclo[3.3.1.13,7]decane-1,3-dithiol makes it an excellent candidate for applications in nanotechnology, particularly in the fabrication of nanodevices and sensors through molecular self-assembly. harvard.edu The thiol groups are well-known for their ability to form strong covalent bonds with noble metal surfaces, most notably gold (Au). nih.gov This property allows the dithiol molecule to act as a stable molecular linker, anchoring itself to form self-assembled monolayers (SAMs). harvard.edunih.gov

The adamantane cage provides a rigid, insulating spacer, while the two thiol groups act as "legs" that can bridge two nano-electrodes or link nanoparticles together. nih.gov This capability is crucial for creating molecular-scale electronic devices where precise control over the gap between components is required.

Research on a closely related compound, an adamantane trithiol, demonstrates the effectiveness of this molecular design. When deposited on a gold surface (Au111), the tripod-shaped molecules form a highly ordered, two-dimensional crystalline monolayer. nih.gov The rigid framework dictates the spacing and orientation of the molecules in the assembly. nih.gov Scanning tunneling microscopy confirmed a hexagonal arrangement, and spectroscopic analysis showed the absence of the S-H stretching band, confirming that all three thiol groups were chemically bound to the gold surface. nih.gov This three-point anchoring results in a very stable monolayer. Adamantane-1,3-dithiol is expected to behave similarly, acting as a bidentate linker to rigidly bridge nanoscale components. Furthermore, the adamantane scaffold has been used to create three-dimensional porous organic frameworks that function as fluorescent sensors, highlighting the versatility of this chemical structure in sensing applications. mdpi.com

Table 2: Properties of a Self-Assembled Monolayer (SAM) of Adamantane Trithiol on a Gold Surface (Au111), as a Model for Dithiol Integration. nih.gov
PropertyObservation/FindingSignificance
Molecular ArrangementHexagonal arrangement observed via Scanning Tunneling Microscopy (STM).Indicates the formation of a highly ordered, two-dimensional crystal structure.
Lattice Constant8.7 Ångströms.Defines the precise spacing between molecules in the self-assembled monolayer.
Surface BondingAbsence of S-H stretching band in infrared reflection absorption spectroscopy.Confirms that the thiol groups have chemically bonded to the gold surface, creating a stable anchor.
Electrochemical DesorptionLarge negative reduction peak potential.Indicates tight anchoring of the tripod molecule by its three sulfur atoms.

Investigation of Nonlinear Optical (NLO) Properties of Dithiol-Adamantane Conjugates

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like optical switching and frequency conversion. nih.gov Organic molecules, particularly those with a large, conjugated π-electron system, are promising candidates for NLO applications. nih.gov The design of such molecules often involves a donor-π-acceptor structure to facilitate intermolecular charge transfer. nih.gov

While adamantane itself is a saturated hydrocarbon, its rigid, non-centrosymmetric scaffold makes it an excellent core for constructing three-dimensional NLO materials. nih.gov Studies on adamantane-based clusters with organic substituents have shown that these materials can possess a strong NLO response, such as second-harmonic generation (SHG), where light of one frequency is converted to light of double that frequency. nih.gov

Table 3: Predicted Second-Harmonic Generation (SHG) Response for Adamantane-like Core Molecules with Phenyl Ligands. nih.gov
Cluster Formula Core Atom (R)Main SHG Peak Position (eV)HOMO-LUMO Gap (eV)Key Finding
R = C (Carbon)~2.2 - 2.44.59The main peak appears at approximately half the HOMO-LUMO gap energy.
R = Si (Silicon)~2.2 - 2.44.43The intensity of the SHG signal grows with the atomic number of the tetrel atom.
R = Ge (Germanium)~2.2 - 2.44.40Optical nonlinearities originate from electronic transitions localized at the substituents.
R = Sn (Tin)~2.2 - 2.44.38The adamantane-based cluster framework is effective for producing NLO properties.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Adamantane (B196018) Dithiols

While adamantane-1,3-dithiol is commercially available, the development of more efficient, selective, and sustainable synthetic routes remains a crucial area of research. Future efforts are expected to focus on late-stage functionalization and direct C-H activation techniques, which could provide more direct pathways to a wider range of adamantane dithiol derivatives.

Key research directions include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based methods for the synthesis of adamantane dithiols could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze specific reactions on the adamantane scaffold could offer unparalleled selectivity. Research into engineered enzymes for the hydroxylation or amination of adamantane could pave the way for novel biocatalytic routes to dithiol precursors. nih.gov

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Photocatalysis High selectivity, mild reaction conditions, direct C-H functionalization.Catalyst cost and stability, scalability.
Flow Chemistry Improved safety and scalability, precise process control.Initial setup cost, potential for clogging with solid intermediates.
Biocatalysis High regioselectivity and stereoselectivity, environmentally friendly.Enzyme stability and availability, substrate scope limitations.

Exploration of Advanced Catalytic Systems

The rigid adamantane scaffold can serve as a robust platform for the design of novel ligands and catalysts. The precise positioning of the two thiol groups in adamantane-1,3-dithiol allows for the formation of well-defined metal complexes with potential applications in catalysis.

Future research in this area will likely focus on:

Homogeneous Catalysis: Adamantane-1,3-dithiol can act as a bidentate ligand for various transition metals. The resulting metal complexes could be explored as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and carbonylations. uq.edu.auresearchgate.net The steric bulk of the adamantane cage can influence the selectivity and activity of the catalytic center.

Heterogeneous Catalysis: Immobilizing adamantane-dithiol-metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. The strong interaction of the thiol groups with surfaces like gold or silica provides a means for stable anchoring.

Photocatalysis: Adamantane-based ligands could be incorporated into photosensitizers and photocatalytic systems. The rigid framework may help to control the photophysical properties of the resulting complexes and enhance their stability.

Integration into Hybrid Organic-Inorganic Materials

The ability of the thiol groups in adamantane-1,3-dithiol to bind to metal surfaces makes it an excellent building block for the construction of hybrid organic-inorganic materials. These materials combine the properties of both organic molecules and inorganic frameworks, leading to novel functionalities.

Emerging opportunities in this domain include:

Metal-Organic Frameworks (MOFs): Adamantane dithiols can be utilized as linkers in the synthesis of MOFs. researchgate.netberkeley.edu The rigidity and defined geometry of the adamantane unit can lead to the formation of highly ordered porous materials with potential applications in gas storage, separation, and catalysis.

Functionalized Nanoparticles: Self-assembled monolayers (SAMs) of adamantane-1,3-dithiol can be formed on the surface of gold nanoparticles. acs.orgnih.gov This surface modification can be used to control the stability, solubility, and functionality of the nanoparticles for applications in sensing, imaging, and drug delivery.

Hybrid Perovskites: The incorporation of adamantane-based molecules into perovskite solar cells is an area of growing interest. nih.gov The unique structural properties of adamantane could influence the stability and electronic properties of the perovskite materials.

Hybrid MaterialPotential ApplicationKey Role of Adamantane-1,3-dithiol
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysis.Rigid structural linker defining pore size and functionality.
Functionalized Nanoparticles Sensing, bioimaging, drug delivery.Surface passivating agent, provides anchor points for further functionalization.
Hybrid Perovskites Solar cells.Organic cation influencing crystal structure and stability.

Computational Design and Predictive Modeling for New Applications

Computational methods are becoming increasingly powerful tools for the design and discovery of new materials and molecules. In the context of adamantane-1,3-dithiol, computational modeling can provide valuable insights into its properties and guide the development of new applications.

Future research will likely leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of adamantane-1,3-dithiol and its metal complexes. researchgate.netmdpi.com This can aid in the design of new catalysts and functional materials.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of adamantane-1,3-dithiol in different environments, such as in self-assembled monolayers on surfaces or as a guest molecule in a host-guest complex. doi.orgkcl.ac.uk

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the properties of new adamantane derivatives. researchgate.netnih.govresearchgate.netyoutube.comnih.gov This can accelerate the discovery of molecules with desired functionalities for specific applications.

Cross-Disciplinary Research with Other Fields

The unique properties of adamantane-1,3-dithiol make it a versatile molecule with the potential for applications in a wide range of scientific disciplines. Fostering collaborations between chemists, physicists, biologists, and engineers will be crucial for unlocking its full potential.

Emerging cross-disciplinary research areas include:

Supramolecular Chemistry and Nanotechnology: The rigid adamantane cage is an excellent building block for supramolecular assemblies and molecular machines. nih.govdigitellinc.comacs.orgbiomach.org The dithiol functionality allows for its integration into larger, more complex systems.

Molecular Electronics: Self-assembled monolayers of adamantane-1,3-dithiol on conductive surfaces can be used to create molecular junctions for studying charge transport at the nanoscale. acs.orgnih.gov

Biomedical Applications: Adamantane derivatives have a long history in medicinal chemistry. nih.govnih.govpensoft.netresearchgate.net The dithiol functionality could be used to attach adamantane scaffolds to biomolecules or drug delivery systems, potentially leading to new therapeutic and diagnostic agents. mdpi.comresearchgate.net

The continued exploration of tricyclo[3.3.1.13,7]decane-1,3-dithiol and its derivatives holds significant promise for advancing various fields of science and technology. The development of novel synthetic methods, the exploration of its catalytic potential, its integration into hybrid materials, the use of computational design, and fostering interdisciplinary collaborations will be key to realizing the full potential of this remarkable molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.